[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea
Description
[(Z)-1-azabicyclo[222]octan-3-ylideneamino]thiourea is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms
Properties
IUPAC Name |
[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8(13)11-10-7-5-12-3-1-6(7)2-4-12/h6H,1-5H2,(H3,9,11,13)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJAHWCJAJZMET-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC(=S)N)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N/NC(=S)N)/C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bicyclic structure allows for strong binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the thiourea moiety.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and nitrogen positioning.
Uniqueness
[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea is unique due to its combination of a bicyclic structure with a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where both structural rigidity and functional group versatility are desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
